![molecular formula C16H14N2O3 B1429360 4-(benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid CAS No. 942195-83-7](/img/structure/B1429360.png)
4-(benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid
Overview
Description
“4-(benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid” is a complex organic compound. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . Imidazole derivatives have been found to have a wide range of pharmacological applications .
Synthesis Analysis
Imidazole synthesis often starts from 1,2-diketones and urotropine in the presence of ammonium acetate . A NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives enables a straightforward and high-yielding synthesis of 1,4-diaryl-1H-imidazoles .Molecular Structure Analysis
The molecular structure of imidazole derivatives is characterized by a five-membered ring with two non-adjacent nitrogen atoms . The exact structure of “4-(benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid” would require more specific information or computational chemistry analysis.Chemical Reactions Analysis
Imidazole compounds can undergo a variety of chemical reactions. For example, they can participate in reactions with aryl-substituted tosylmethyl isocyanide (TosMIC) reagents and imines generated in situ from virtually any aldehyde and amine . The exact reactions that “4-(benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid” can undergo would depend on its specific structure and the reaction conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid” would depend on its specific structure. Imidazole compounds in general have been found to be stable and biologically active .Scientific Research Applications
Antibacterial and Antifungal Agents
Imidazole derivatives have been reported to possess antibacterial and antifungal activities. For example, certain substituted imidazoles have shown effectiveness against bacterial and fungal strains .
Anti-inflammatory Agents
Some imidazole compounds have been synthesized with anti-inflammatory properties, which could be explored for pharmaceutical applications .
Synthesis of Functional Molecules
Imidazoles are key components in functional molecules used in various everyday applications, including materials science and pharmaceuticals .
Catalysis
Imidazole-based molecules have been used as catalysts in chemical reactions due to their efficiency in promoting high-yield outcomes .
Biological and Clinical Studies
Benzimidazole motifs, which share a structural similarity with imidazoles, have shown promising applications in biological and clinical studies .
Future Directions
properties
IUPAC Name |
2-methyl-7-phenylmethoxy-3H-benzimidazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-10-17-13-7-12(16(19)20)8-14(15(13)18-10)21-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVXSXAHKPXTSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2OCC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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